![molecular formula C13H14N2O2 B2745085 2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzamide CAS No. 2034261-64-6](/img/structure/B2745085.png)
2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzamide, also known as MIMB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MIMB belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities.
科学的研究の応用
Structural and Chemical Properties
The molecule of a related compound, 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide, consists of two approximately planar parts: an N-3-amido-5-methylisoxazole group and a 2,6-dimethylbenzene group. This compound forms dimers linked by hydrogen bonds, showcasing its potential for forming stable molecular structures useful in materials science and pharmaceutical formulation (Rodier, Céolin, Dugué, & Lepage, 1993).
Inhibition of TNF-alpha Converting Enzyme (TACE)
Benzamide derivatives, including those structurally related to "2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzamide," have been identified as potent, selective inhibitors of TNF-alpha Converting Enzyme (TACE). These inhibitors exhibit significant selectivity over a wide panel of MMP and ADAM proteases, indicating their therapeutic potential in controlling inflammatory responses without broad-spectrum protease inhibition (Ott et al., 2008).
Supramolecular Gelators
N-(thiazol-2-yl)benzamide derivatives have been synthesized and characterized for their gelation behavior, aiming to elucidate the role of methyl functionality and non-covalent interactions in gelation. This research provides insights into the design of novel materials with specific mechanical and thermal properties, potentially useful in drug delivery systems and materials engineering (Yadav & Ballabh, 2020).
Anti-fibrosis and Anticancer Applications
The pharmacokinetics and tissue distribution of a novel ALK5 inhibitor with a benzamide moiety have been investigated for its potential in treating fibrosis and cancer. This compound shows promising oral bioavailability and distribution in vital organs, suggesting its utility in developing oral anti-fibrotic and anticancer therapies (Kim et al., 2008).
Antiviral Activities
Benzamide-based 5-aminopyrazoles and their fused heterocycles have shown significant antiavian influenza virus activity. This highlights the potential of benzamide derivatives in the development of antiviral drugs, especially against strains of the influenza virus posing threats to public health (Hebishy, Salama, & Elgemeie, 2020).
作用機序
Target of Action
The primary target of 2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is human carbonic anhydrases (hCAs) . These enzymes are involved in many important physiological and pathological processes . The compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
Mode of Action
The compound interacts with its target, human carbonic anhydrase II, by inhibiting its activity . This inhibition has a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Biochemical Pathways
The inhibition of human carbonic anhydrase II by 2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide affects various biochemical pathways. These include pathways related to eye health, neurological function, cancer progression, and infection response .
Pharmacokinetics
The compound’s molecular formula is c10h10n2o3s, and it has an average mass of 238263 Da . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The inhibition of human carbonic anhydrase II by 2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can lead to various molecular and cellular effects. These effects depend on the specific physiological or pathological process in which the enzyme is involved .
特性
IUPAC Name |
2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-5-3-4-6-12(9)13(16)14-7-11-8-15-17-10(11)2/h3-6,8H,7H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUXUXUSNCZRSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=C(ON=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。